tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
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Overview
Description
tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate is a complex organic compound with a unique structure. It is characterized by a hexahydro-1H-pyrrolo[3,2-b]pyrrole core, which is a bicyclic structure containing nitrogen atoms. The compound also features a tert-butyl ester group and a hydroxyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate typically involves multiple steps, starting from simpler precursors. The synthetic route often includes:
Formation of the pyrrolo[3,2-b]pyrrole core: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the tert-butyl ester group: This step usually involves esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure allows the compound to fit into specific binding sites, modulating biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate include:
tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: This compound has a similar bicyclic structure but differs in the position of functional groups.
tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: Another similar compound with variations in the bicyclic core and functional groups.
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-8(14)9-7(13)4-5-12-9/h7-9,12,14H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
InChI Key |
FNZARBBQJIIXQA-DJLDLDEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@@H]1CCN2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCN2)O |
Origin of Product |
United States |
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